molecular formula C14H14FN B13135342 Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-

Cat. No.: B13135342
M. Wt: 215.27 g/mol
InChI Key: ATPUZHUUDMGNCW-UHFFFAOYSA-N
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Description

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- is a useful research compound. Its molecular formula is C14H14FN and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-(4-fluoronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2

InChI Key

ATPUZHUUDMGNCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Fluoro 1 Naphthalenyl Pyrrolidine

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core and Naphthalene (B1677914) Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine. The primary disconnections can be made at the C-N bonds of the pyrrolidine ring or at the C-C bond connecting the two main structural motifs.

Disconnection of C-N bonds: A common strategy involves disconnecting one of the C-N bonds, which points towards an intramolecular cyclization of a linear precursor. For instance, a disconnection at the N1-C5 bond suggests a precursor such as a γ-amino ketone or a γ-amino alcohol. This leads to key intermediates like 4-amino-1-(4-fluoro-1-naphthalenyl)butan-1-one.

Disconnection of C2-Aryl bond: While less common for this type of structure, a disconnection between the pyrrolidine C2 and the naphthalene ring could be envisioned, potentially involving cross-coupling strategies with a pre-formed 2-substituted pyrrolidine.

[3+2] Cycloaddition: Another powerful approach involves disconnecting the ring at two points, consistent with a [3+2] cycloaddition reaction. This strategy would involve reacting an azomethine ylide with a suitable dipolarophile. nih.gov

These disconnections point toward several key starting materials, most notably linear four-carbon chains with functional groups at the 1 and 4 positions, attached to the 4-fluoro-1-naphthalenyl ketone. A particularly viable precursor is a γ-haloketone, such as 4-chloro-1-(4-fluoro-1-naphthalenyl)butan-1-one, which can be transformed into the target molecule through various cyclization strategies.

Classical and Contemporary Approaches to Pyrrolidine Ring Construction

The construction of the pyrrolidine ring is a central theme in heterocyclic chemistry, with numerous methods available that can be adapted for the synthesis of the target compound.

Intramolecular cyclization is a cornerstone of pyrrolidine synthesis. This approach involves a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon atom, typically separated by three carbons, leading to the formation of the five-membered ring.

For the synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine, a plausible route involves the cyclization of a 1,4-amino alcohol. This precursor can be synthesized from the corresponding γ-amino ketone via reduction. The cyclization can then be promoted under acidic or basic conditions. mdpi.com Another common method is the intramolecular cyclization of an alkene, which can be achieved through various catalytic processes to form a pyrroline (B1223166) derivative that is subsequently hydrogenated. nih.gov

Ring contraction of six-membered heterocyclic rings, such as pyridines or piperidines, represents another, albeit less common, synthetic avenue for obtaining pyrrolidines. These methods often require specific substitution patterns on the starting heterocycle and can involve complex rearrangements. While a viable strategy for certain substituted pyrrolidines, its application to the direct synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine is not a commonly documented pathway. documentsdelivered.com

Reductive amination is a highly effective and widely used method for synthesizing amines and, through intramolecular variants, cyclic amines like pyrrolidines. organic-chemistry.org This strategy typically involves the reaction of a dicarbonyl compound with an amine source or the cyclization of an amino ketone.

A particularly relevant and modern approach is the biocatalytic intramolecular reductive amination starting from ω-chloroketones. nih.govacs.org In this method, a transaminase enzyme converts a ketone into an amine. The resulting primary amine then undergoes a spontaneous intramolecular cyclization by displacing a terminal halide to form the pyrrolidine ring. Applying this to the target molecule, the synthesis would commence with 4-chloro-1-(4-fluoro-1-naphthalenyl)butan-1-one. This precursor, upon enzymatic transamination, would yield the corresponding γ-chloroamine, which cyclizes in situ to form 2-(4-fluoro-1-naphthalenyl)pyrrolidine. This method is notable for its mild reaction conditions and potential for high enantioselectivity. nih.govacs.org

Table 1: Representative Yields for Biocatalytic Synthesis of 2-Arylpyrrolidines from ω-Chloroketones Data adapted from analogous reactions for structurally similar compounds.

Aryl GroupEnzyme VariantYield (%)Enantiomeric Excess (%)
4-ChlorophenylATA-117-Rd690>99.5 (R)
4-ChlorophenylPjSTA-R6-885>99.5 (S)
4-MethoxyphenylATA-117-Rd670>99.5 (R)
4-MethoxyphenylPjSTA-R6-875>99.5 (S)
PhenylATA-117-Rd680>99.5 (R)
PhenylPjSTA-R6-878>99.5 (S)

Radical cyclizations offer an alternative approach to ring formation. These reactions typically involve the generation of a radical on a linear precursor, which then attacks an unsaturated bond (e.g., an alkene or alkyne) within the same molecule to form the cyclic system. For the synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine, a precursor such as an N-allyl or N-vinyl derivative with a suitable radical initiator could potentially be employed, although this is a less conventional route for this specific substitution pattern.

Enantioselective Synthesis of Chiral 2-(4-fluoro-1-naphthalenyl)pyrrolidine and its Stereoisomers

Since the C2 position of the pyrrolidine ring is a stereocenter, the development of enantioselective syntheses is of significant importance. Several strategies can be employed to control the stereochemistry of the final product.

Biocatalytic Methods: As mentioned previously, the use of transaminase enzymes is inherently enantioselective. By selecting the appropriate enzyme variant, it is possible to synthesize either the (R)- or (S)-enantiomer of the target compound with very high enantiomeric excess (ee). nih.govacs.org Studies on various 2-arylpyrrolidines have shown that complementary enzyme pairs can provide access to both enantiomers in high yields and optical purities. nih.gov

Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts is a powerful tool for enantioselective synthesis. For instance, an asymmetric 'clip-cycle' reaction catalyzed by a chiral phosphoric acid can facilitate an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Similarly, imine reductase (IRED) enzymes can be engineered to catalyze the stereodivergent reductive amination of N-Boc-pyrrolidone, providing access to chiral pyrrolidinamines. scispace.com

Chiral Pool Synthesis: Another approach involves starting from readily available chiral building blocks, such as proline or its derivatives. nih.govunibo.it These methods leverage the inherent stereochemistry of the starting material to produce an enantioenriched product. The synthesis would involve modifying a chiral proline derivative to introduce the 4-fluoro-1-naphthalenyl group at the C2 position.

Table 2: Comparison of Enantioselective Methods for 2-Arylpyrrolidine Synthesis Data based on methodologies applied to analogous compounds.

MethodChiral SourceTypical Enantiomeric Excess (%)Key Features
Biocatalytic Reductive AminationTransaminase Enzyme≥95Mild conditions, access to both enantiomers
Asymmetric Aza-Michael CyclizationChiral Phosphoric AcidHighOrganocatalytic, forms C-N and C-C bonds
Asymmetric LithiationChiral Diamine (e.g., Sparteine)Often >90Requires cryogenic temperatures
Chiral Pool SynthesisL- or D-Proline>99Relies on stereochemistry of starting material

Asymmetric Catalysis (e.g., Transition Metal-Catalyzed, Organocatalytic)

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched pyrrolidines. Both metal-based and organic catalysts have proven effective in constructing the chiral pyrrolidine ring.

Transition Metal Catalysis: Transition metals like iridium, rhodium, and palladium are pivotal in the asymmetric synthesis of 2-substituted pyrrolidines. An iridium-catalyzed asymmetric hydrogenation of a suitable precursor is one effective method. teknoscienze.com For instance, a 2-aryl-Δ1-pyrroline intermediate can be hydrogenated to yield the corresponding pyrrolidine with high enantiomeric excess. Another powerful strategy involves rhodium(II)-catalyzed asymmetric nitrene C-H insertion, which can construct the pyrrolidine ring de novo from simple hydrocarbons. acs.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small organic molecules derived from natural products. bohrium.com Pyrrolidine-based catalysts themselves, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting a variety of enantioselective transformations. nih.govbeilstein-journals.org For the synthesis of 2-aryl pyrrolidines, biocatalytic approaches using transaminases have shown excellent results. acs.org This method can convert ω-chloroketones into chiral 2-substituted pyrrolidines with high yields and enantiomeric excesses exceeding 99.5%. acs.org This enzymatic approach offers a green and highly selective alternative to traditional metal catalysis. acs.org

Catalytic MethodCatalyst TypeKey FeaturesPotential Application
Asymmetric HydrogenationIridium ComplexHigh enantioselectivity for reduction of cyclic imines.Reduction of a 2-(4-fluoro-1-naphthalenyl)-Δ1-pyrroline precursor. teknoscienze.com
C-H AminationRhodium(II) ComplexDe novo ring construction from hydrocarbon chains. acs.orgIntramolecular cyclization of an appropriately functionalized alkylamine.
Transaminase-Triggered CyclizationEngineered TransaminaseHigh enantiomeric excess (>99.5% ee) and yield (up to 90%). acs.orgSynthesis from 4-chloro-1-(4-fluoro-1-naphthalenyl)butan-1-one.
AminocatalysisDiarylprolinol Silyl EthersEnamine-based activation for asymmetric transformations. nih.govbeilstein-journals.orgMichael addition cascades to form the pyrrolidine ring.

Chiral Auxiliary and Chiral Pool Approaches

The use of chiral auxiliaries and starting materials from the "chiral pool" represents a classical and reliable strategy for stereocontrolled synthesis.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. nih.gov L-pyroglutamic acid, for example, is a common precursor for synthesizing 2,5-disubstituted pyrrolidines. acs.orgnih.gov The synthesis begins with the chiral core of the starting material, and subsequent reactions build the desired molecular framework, preserving the initial stereochemistry. Other common starting materials from the chiral pool include (R)-phenylglycinol and D-mannitol. nih.gov

Chiral Auxiliary Approaches: In this method, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. C₂-symmetrical 2,5-disubstituted pyrrolidines, for example, have been widely used as chiral auxiliaries in various chemical transformations. nih.gov The synthesis of trans-2,5-bis(aryl) pyrrolidines has been achieved through diastereoselective additions of Grignard reagents to chiral imines derived from (R)-phenylglycinol, which acts as the chiral auxiliary. acs.org

ApproachStarting Material/AuxiliaryDescription
Chiral PoolL-Pyroglutamic AcidA five-membered lactam that serves as a rigid scaffold for stereoselective functionalization to access 2,5-disubstituted pyrrolidines. acs.orgnih.gov
Chiral Pool(R)-PhenylglycinolUsed to form chiral imines, which then undergo diastereoselective nucleophilic additions to create the desired stereocenters. acs.orgnih.gov
Chiral Auxiliary(2R,5R)-2,5-diphenylpyrrolidineA C₂-symmetric diamine used to direct the stereochemical course of alkylations and other reactions. nih.gov

Stereocontrol in the Formation of 2,4- and 2,5-Disubstituted Pyrrolidine Systems

Achieving stereocontrol in disubstituted pyrrolidines is crucial for developing complex molecules. Methodologies often focus on diastereoselective cyclization or functionalization reactions. For 2,5-disubstituted systems, strategies frequently aim to control the cis or trans relationship between the substituents.

One effective method for synthesizing trans-2,5-disubstituted pyrrolidines is the iodocyclization of enantiopure homoallylic sulfonamides. nih.gov This process creates the pyrrolidine ring and installs a handle for further functionalization (the iodo group) with high stereoselectivity. Gold-catalyzed tandem reactions of amino alkynes offer a stereodivergent route, where the stereochemical outcome (cis vs. trans) can be controlled by the choice of the nitrogen-protecting group. rsc.org For instance, a sulfonamide protecting group may favor the formation of the cis-2,5-disubstituted pyrrolidine, while a benzamide (B126) group leads to the trans isomer. rsc.org

Methodologies starting from pyroglutamic acid can also provide excellent stereocontrol. The reduction of enamines derived from pyroglutamic acid can be controlled to produce either cis or trans products depending on the reducing agent, with catalytic hydrogenation often favoring cis and metal hydrides favoring trans. researchgate.net

Late-Stage Functionalization Strategies for the Naphthalene Moiety and Pyrrolidine Nitrogen

Late-stage functionalization allows for the modification of a complex molecule in the final steps of a synthesis, enabling the rapid generation of analogs for structure-activity relationship studies.

Direct Fluorination Methods

Direct fluorination introduces a fluorine atom onto an existing molecular scaffold. For the naphthalene moiety, electrophilic fluorinating reagents can be employed. Reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) have been used for the site-selective fluorination of polycyclic aromatic hydrocarbons like naphthalene, typically yielding the 1-fluoro derivative. oup.com Similarly, N-fluorobis(phenylsulfonyl)amine (NFSI) can fluorinate naphthalene, and the reaction can sometimes be performed without a solvent. researchgate.net This approach could be used to install the fluorine atom at the 4-position of a pre-formed 2-(1-naphthalenyl)pyrrolidine.

Fluorinating ReagentAbbreviationConditionsSelectivity
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Accufluor™ NFThAcetonitrile solution, mild conditions. oup.comHigh regioselectivity for the 1-position of naphthalene. oup.com
N-fluorobis(phenylsulfonyl)amineNFSICan be used in solution or under solvent-free conditions. researchgate.netCan provide selective fluorination of aromatic compounds. researchgate.net
Elemental FluorineF₂Solution in an inert solvent, diluted with an inert gas. google.comCan achieve high specificity and improved yields. google.com

Functional Group Interconversion on Naphthalene (e.g., Nitration, Halogenation)

The naphthalene ring system readily undergoes electrophilic aromatic substitution, allowing for the introduction of various functional groups. numberanalytics.com

Nitration: The nitration of naphthalene using a mixture of nitric acid and sulfuric acid typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. numberanalytics.com The presence of the pyrrolidine substituent at the 1-position would direct subsequent nitration, likely to the 5- and 8-positions.

Halogenation: Halogenation of naphthalene can be achieved with reagents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst. numberanalytics.com Furthermore, directed C-H activation strategies have been developed for the regioselective functionalization of naphthalene derivatives. nih.gov For example, palladium-catalyzed methods can achieve selective halogenation at specific positions of naphthaldehydes, which could be adapted for related substrates. anr.fr

Novel Catalytic Systems in Pyrrolidine Synthesis Applicable to 2-(4-fluoro-1-naphthalenyl)pyrrolidine

Recent advances in catalysis continue to provide new and efficient methods for pyrrolidine synthesis.

An iridium-catalyzed reductive approach allows for the generation of azomethine ylides from amides and lactams. acs.org These ylides can then undergo [3+2] dipolar cycloaddition reactions to form highly substituted pyrrolidines under mild conditions. acs.org

Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides another efficient route to enantioenriched pyrrolidines. organic-chemistry.org This method is notable for its operational simplicity and high yields.

Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables a regio- and diastereoselective synthesis of N-unprotected pyrrolidines without the need for external oxidants or directing groups. organic-chemistry.org A conceptually different approach involves the dehydrogenation of pyrrolidines to form pyrroles, catalyzed by B(C₆F₅)₃. acs.org While this is the reverse of the typical synthesis, it highlights the novel reactivity being explored with these heterocyclic systems.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of 2-arylpyrrolidines. Palladium, copper, iron, cobalt, and iridium catalysts have all been employed in reactions that could be adapted for the synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine.

Palladium Catalysis: A prominent strategy for the synthesis of 2-aryl-N-Boc-pyrrolidines involves the enantioselective α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgcapes.gov.brnih.govnih.govscilit.com This method typically proceeds via the deprotonation of N-Boc-pyrrolidine using a strong base, such as s-butyllithium in the presence of a chiral ligand like (-)-sparteine, to generate a stereochemically defined 2-pyrrolidinolithium species. capes.gov.brnih.gov Subsequent transmetalation with zinc chloride forms a more stable 2-pyrrolidinozinc reagent. capes.gov.brnih.gov This organozinc intermediate can then undergo a Negishi cross-coupling reaction with an aryl halide, such as 4-fluoro-1-bromonaphthalene, in the presence of a palladium catalyst. capes.gov.brnih.gov A common and effective catalytic system for this transformation is generated from palladium(II) acetate (B1210297) (Pd(OAc)₂) and tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃P-HBF₄). capes.gov.brnih.gov This methodology has been shown to be applicable to a wide range of functionalized aryl halides, suggesting its potential for the synthesis of the target compound with high enantioselectivity. capes.gov.brnih.govnih.gov

Catalyst SystemKey ReagentsReaction TypePotential Substrates for Target SynthesisReference
Pd(OAc)₂ / t-Bu₃P-HBF₄s-BuLi, (-)-sparteine, ZnCl₂Enantioselective α-arylation (Negishi Coupling)N-Boc-pyrrolidine, 4-fluoro-1-bromonaphthalene capes.gov.brnih.govnih.gov

Copper Catalysis: Copper-catalyzed methods also offer viable routes. One potential approach is the arylation of 1H-perfluoroalkanes, which could be conceptually extended to the C-H arylation of pyrrolidine. nih.gov A general method for the arylation of 1H-perfluoroalkanes utilizes an aryl iodide, a copper(I) chloride/phenanthroline catalyst, and a strong base like TMP₂Zn (bis(2,2,6,6-tetramethylpiperidide)zinc). nih.gov Adapting this to the target synthesis would involve the direct C-H arylation of a suitable pyrrolidine derivative with 1-fluoro-4-iodonaphthalene. Another copper-catalyzed approach involves the reaction of N-aryl γ-lactams with diazo reagents to form functionalized pyrrolidines. nih.gov

Iron, Cobalt, and Iridium Catalysis: Iron-catalyzed cross-coupling reactions of alkyl Grignard reagents with alkenyl carbonates have been reported for the synthesis of pyrrolidines. researchgate.net Cobalt-catalyzed reactions have also been explored for the synthesis of various heterocyclic compounds, including amides from alkenes and amines under photopromotion. nih.govresearchgate.net While direct application to the target compound is not explicitly detailed, these methods demonstrate the potential of cobalt in C-N and C-C bond formation. organic-chemistry.orgnih.gov Iridium-catalyzed C-H borylation of heteroarenes, followed by a Suzuki-Miyaura coupling, presents another strategic approach. organic-chemistry.orgmdpi.comrsc.org This would involve the initial borylation of the pyrrolidine ring at the 2-position, followed by a palladium-catalyzed cross-coupling with 4-fluoro-1-bromonaphthalene. organic-chemistry.org

Organocatalytic and Metal-Free Approaches

Organocatalysis and metal-free synthetic strategies have gained significant traction due to their milder reaction conditions and reduced environmental impact.

Organocatalytic Approaches: The enantioselective synthesis of highly functionalized pyrrolidines can be achieved through various organocatalytic cascade reactions. beilstein-archives.orgnih.govacs.org For instance, the Michael addition of α-nitroketones to 4-arylidene-pyrrolidine-2,3-diones, catalyzed by a bifunctional thiourea (B124793) catalyst, can produce highly substituted pyrrolidinones. beilstein-archives.org While not a direct arylation, these methods highlight the ability of organocatalysts to construct complex pyrrolidine cores with high stereocontrol. The regioselective and enantioselective arylation of β-alkenyl pyrroline with electron-rich aromatic compounds like naphthols has been demonstrated using chiral phosphoric acids as catalysts. acs.org This approach could potentially be adapted for the direct arylation of a pyrrolidine precursor.

Metal-Free Approaches: Metal-free synthesis of pyrrolidines often involves radical-mediated processes. While specific examples for the synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine are not prevalent, the general principles of radical arylation could be applied. For instance, the generation of an aryl radical from a suitable precursor, such as a 4-fluoro-1-naphthalenediazonium salt, followed by its addition to a pyrrolidine-derived radical acceptor, could forge the desired C-C bond.

Photo-Promoted Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions.

Mechanistic Investigations of Reactions Involving 2 4 Fluoro 1 Naphthalenyl Pyrrolidine

Detailed Reaction Pathway Elucidation for Synthetic Transformations

The formation of the 2-(4-fluoro-1-naphthalenyl)pyrrolidine scaffold can be achieved through several distinct synthetic pathways, each with its own characteristic mechanism.

1,3-Dipolar Cycloaddition: One of the most powerful and widely used methods for constructing the pyrrolidine (B122466) ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). mdpi.comacs.orgnih.gov In the context of synthesizing 2-(4-fluoro-1-naphthalenyl)pyrrolidine, this pathway would involve an azomethine ylide bearing the 4-fluoro-1-naphthalenyl substituent. The azomethine ylide, a nitrogen-based 1,3-dipole, is typically generated in situ due to its high reactivity. nih.govwikipedia.org Common generation methods include the thermal ring-opening of a substituted aziridine or the condensation of an α-amino acid with an aldehyde, followed by decarboxylation. wikipedia.orgacs.org

The cycloaddition itself is a concerted, pericyclic reaction that proceeds suprafacially, meaning the new carbon-carbon bonds form on the same face of both the dipole and the dipolarophile. wikipedia.orgacs.org According to Woodward-Hoffmann rules, this [π4s + π2s] cycloaddition is thermally allowed. acs.org The reaction is generally considered to be concerted, with both sigma bonds forming simultaneously, although not necessarily to the same extent. wikipedia.org The rate of these cycloadditions is often not dramatically influenced by substituents on the dipole, which supports a mechanism that does not involve a charge-separated intermediate. wikipedia.org

Copper-Catalyzed Intermolecular Carboamination: Another plausible route involves the copper-catalyzed coupling of a vinylarene with a nitrogen-containing reagent. nih.gov For the target molecule, this would utilize 1-ethenyl-4-fluoronaphthalene as the vinylarene substrate. Mechanistic experiments on similar systems suggest a pathway initiated by the generation of an alkyl radical. nih.gov This radical adds to the vinylnaphthalene to produce a stabilized benzylic radical intermediate. This intermediate can then engage with a copper(II) species to form an alkylcopper(III) intermediate, which undergoes reductive elimination to form the crucial C-N bond and complete the pyrrolidine ring. Radical clock experiments have been used to support the presence of these carbon radical intermediates over carbocationic species. nih.gov

Pyridine Ring Contraction: A novel, photo-promoted strategy involves the ring contraction of a pyridine derivative. researchgate.netnih.gov This reaction proceeds between a pyridine and a silylborane to yield a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene structure, which can be further transformed. researchgate.netnih.gov The elucidation of this pathway has identified key intermediates that orchestrate the skeletal rearrangement. researchgate.netnih.gov

Identification and Characterization of Key Intermediates (e.g., 2-silyl-1,2-dihydropyridine, vinylazomethine ylide)

The specific intermediates formed are intrinsically linked to the reaction pathway.

Azomethine Ylide : This is the quintessential intermediate in [3+2] cycloaddition reactions. wikipedia.org Azomethine ylides are classified as bent, allyl anion-type 1,3-dipoles, with the negative charge distributed over the two carbon atoms flanking a positively charged nitrogen. nih.govwikipedia.org The geometry of the ylide (W-shaped, U-shaped, or S-shaped) is crucial for determining the stereochemical outcome of the cycloaddition. wikipedia.orgacs.org For the synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine, the key intermediate would be an azomethine ylide where one of the carbon termini is substituted with the 4-fluoro-1-naphthalenyl group.

2-Silyl-1,2-dihydropyridine and Vinylazomethine Ylide : In the pyridine ring contraction pathway, the mechanism proceeds sequentially through two critical intermediates. researchgate.netnih.gov The first is a 2-silyl-1,2-dihydropyridine , formed from the initial reaction of the pyridine with the silylborane. researchgate.netnih.gov This species then undergoes a photochemical or thermal silyl (B83357) migration to transform into a vinylazomethine ylide , which subsequently cyclizes to form the final bicyclic pyrrolidine derivative. researchgate.netnih.gov

Benzylic Radical : In the copper-catalyzed carboamination pathway, the addition of an initial alkyl radical to 1-ethenyl-4-fluoronaphthalene would generate a resonance-stabilized benzylic radical. nih.gov The stability of this intermediate is a key driving force for the reaction, and its subsequent trapping by the copper catalyst and amine source leads to the formation of the pyrrolidine ring. nih.gov

Stereochemical Outcomes and Diastereoselectivity in Cyclization and Functionalization Reactions

Control of stereochemistry is a paramount goal in modern organic synthesis, and the reactions to form 2-aryl-pyrrolidines offer multiple opportunities for stereocontrol.

The 1,3-dipolar cycloaddition of an azomethine ylide is inherently stereospecific. The reaction proceeds in a suprafacial manner with respect to the dipolarophile, meaning the original stereochemistry (cis or trans) of the alkene is faithfully translated into the stereochemistry of the resulting pyrrolidine ring. acs.org Furthermore, the reaction can exhibit high diastereoselectivity, referring to the relative configuration of the newly formed stereocenters. In many cases, there is a preference for the endo cycloadduct, which is analogous to the selectivity observed in Diels-Alder reactions. acs.org By using chiral metal-ligand complexes as catalysts, these cycloadditions can be rendered highly enantioselective, providing access to specific enantiomers of the desired pyrrolidine. acs.orgnih.gov

In other cyclization strategies, such as the enantioselective intramolecular aza-Michael reaction, chiral catalysts play a direct role in determining the stereochemical outcome. For instance, chiral phosphoric acids have been shown to catalyze the cyclization of activated amines to form pyrrolidines with high enantioselectivity. whiterose.ac.uk

Table 1: Stereochemical Control in Pyrrolidine Synthesis
Reaction PathwayType of StereocontrolKey FactorsTypical Outcome
1,3-Dipolar CycloadditionStereospecific & DiastereoselectiveAlkene geometry, Ylide geometry, Frontier orbital interactionsHigh diastereoselectivity (often endo preference), alkene stereochemistry is retained. acs.org
Catalytic Asymmetric CycloadditionEnantioselectiveChiral metal-ligand complex (e.g., Cu(I)/chiral ligand)High enantiomeric excess (ee) for one enantiomer. acs.org
Catalytic Asymmetric Aza-Michael ReactionEnantioselectiveChiral Brønsted acid catalyst (e.g., phosphoric acid)High enantiomeric ratio (e.r.). whiterose.ac.uk

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation barriers, and the relative stability of reactants, intermediates, and products. For the synthesis of pyrrolidines via 1,3-dipolar cycloaddition, Differential Scanning Calorimetry (DSC) has been employed to investigate the reaction kinetics. csic.esscispace.com

Table 2: Representative Kinetic Parameters for a Thermal 1,3-Dipolar Cycloaddition (Model System)
ParameterDescriptionMethod of Determination
Activation Energy (Ea)The minimum energy required to initiate the cycloaddition.DSC (Isothermal/Non-isothermal analysis). csic.es
Pre-exponential Factor (ln A)Relates to the frequency of collisions in the correct orientation.DSC with multiple non-linear regression models. csic.es
Reaction Enthalpy (ΔH)The net heat released or absorbed during the reaction (exothermic/endothermic).Integration of the heat flow curve from DSC. scispace.com

Computational Insights into Reaction Mechanisms (e.g., Transition States, Activation Energies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For reactions forming 2-aryl-pyrrolidines, DFT calculations provide a detailed picture of transition states, intermediates, and reaction energy profiles.

In the study of 1,3-dipolar cycloadditions, DFT calculations can be used to analyze the reaction mechanism and predict its regio- and stereoselectivity. acs.org Frontier Molecular Orbital (FMO) theory is often applied, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is analyzed to predict the favored pathway. acs.org

Key computational analyses include:

Transition State (TS) Analysis : Locating the transition state structures (e.g., for endo and exo approaches) and calculating their energies allows for the prediction of the kinetic product. The lower activation energy barrier corresponds to the faster-forming product.

Global Electron Density Transfer (GEDT) : The calculation of GEDT at the transition state can indicate the polar nature of the reaction. A significant flow of electron density from the dipole to the dipolarophile characterizes a polar mechanism. acs.org

DFT studies have successfully predicted the major enantiomer in asymmetric cyclization reactions by identifying the lowest energy pathway provided by the chiral catalyst. whiterose.ac.uk

Table 3: Application of Computational Chemistry to Elucidate Reaction Mechanisms
Computational MethodInformation GainedRelevance to Mechanism
DFT CalculationsGeometries and energies of reactants, products, and transition states.Predicts reaction pathways, activation energies, and stereochemical outcomes. acs.org
FMO AnalysisHOMO-LUMO energy gaps and orbital coefficients.Explains regioselectivity and reactivity in cycloadditions. acs.org
GEDT CalculationDirection and magnitude of electron flow at the TS.Characterizes the polar nature of the reaction mechanism. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Fluoro 1 Naphthalenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Multi-dimensional NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the covalent framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. wikipedia.org For 2-(4-fluoro-1-naphthalenyl)pyrrolidine, COSY would be instrumental in identifying the coupled protons within the pyrrolidine (B122466) ring and the aromatic protons on the naphthalene (B1677914) system. For instance, the signal for the proton at the C2 position of the pyrrolidine ring would show a cross-peak with the adjacent C3 protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.org HSQC is crucial for assigning the carbon signals of the pyrrolidine ring and the naphthalenyl moiety by linking them to their corresponding, more easily assigned, proton signals. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.org This is particularly useful for connecting the pyrrolidine ring to the naphthalenyl system. For example, a correlation would be expected between the proton at C2 of the pyrrolidine ring and the C1 and C8a carbons of the naphthalene ring. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. This is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal the relative orientation of the naphthalenyl group with respect to the pyrrolidine ring.

A summary of expected 2D NMR correlations is presented in the table below.

NMR Experiment Correlated Nuclei Information Gained for 2-(4-fluoro-1-naphthalenyl)pyrrolidine
COSY¹H - ¹HConnectivity of protons within the pyrrolidine ring and within the naphthalenyl system.
HSQC¹H - ¹³C (¹J)Direct one-bond correlations between protons and the carbons they are attached to.
HMBC¹H - ¹³C (²J, ³J)Connectivity between the pyrrolidine and naphthalenyl moieties, and long-range correlations within each ring system.
NOESY¹H - ¹H (through space)Spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. wikipedia.orgaiinmr.com Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. biophysics.orghuji.ac.il

Parameter Expected Observation Significance
Chemical Shift (δ)Single resonance in the aromatic fluorine regionProvides information about the electronic environment of the fluorine atom.
Coupling Constants (J)Coupling to adjacent aromatic protons (e.g., ³JHF, ⁴JHF)Confirms the position of the fluorine atom on the naphthalene ring.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-(4-fluoro-1-naphthalenyl)pyrrolidine. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can elucidate the structure by revealing characteristic fragmentation patterns. wvu.edunih.gov

The fragmentation of the protonated molecule would likely involve initial cleavage at the C-N bond connecting the pyrrolidine and naphthalenyl moieties. Common fragmentation pathways could include the loss of the pyrrolidine ring or fragmentation within the pyrrolidine ring itself. The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses. nih.gov

Ion (m/z) Proposed Fragment Structure Fragmentation Pathway
[M+H]⁺Protonated parent moleculeElectrospray Ionization (ESI)
[M+H - C₄H₈N]⁺4-fluoro-1-naphthalenyl cationCleavage of the C-N bond between the pyrrolidine and naphthalene rings.
[C₄H₈NH₂]⁺Protonated pyrrolidineCleavage of the C-N bond with charge retention on the pyrrolidine fragment.

X-ray Crystallography for Absolute Stereochemistry and Precise Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govnih.gov This technique can unambiguously establish the absolute stereochemistry of the chiral center at the C2 position of the pyrrolidine ring. nih.gov A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the pucker of the pyrrolidine ring and the relative orientation of the naphthalenyl substituent. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of 2-(4-fluoro-1-naphthalenyl)pyrrolidine would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the pyrrolidine ring, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the naphthalene ring, and the C-F stretch. nih.gov Raman spectroscopy would complement the IR data, particularly for the non-polar bonds of the aromatic system. Together, these spectra provide a unique "molecular fingerprint" for the compound.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopic Technique
N-H Stretch (secondary amine)3300-3500IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
Aromatic C=C Stretch1500-1600IR, Raman
C-N Stretch1020-1250IR
C-F Stretch1000-1400IR

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since 2-(4-fluoro-1-naphthalenyl)pyrrolidine is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are valuable for studying its stereochemical properties. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. nih.gov While computational methods can help in assigning the absolute configuration from CD spectra, these techniques are particularly useful for determining the enantiomeric excess (ee) of a sample. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a quantitative measure of enantiopurity. nih.govkit.edu

Computational and Theoretical Studies on 2 4 Fluoro 1 Naphthalenyl Pyrrolidine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic and structural properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about a molecule's behavior at the atomic and subatomic levels. For a molecule like 2-(4-fluoro-1-naphthalenyl)pyrrolidine, these calculations can reveal crucial details about its electronic landscape, conformational preferences, and spectroscopic signatures.

The electronic structure of 2-(4-fluoro-1-naphthalenyl)pyrrolidine is characterized by the interplay between the electron-rich pyrrolidine (B122466) ring and the aromatic fluoronaphthalene system. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to analyze the distribution of electrons and the nature of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. In analogous systems, the HOMO is typically localized on the electron-donating pyrrolidine ring, while the LUMO is distributed over the aromatic naphthalene (B1677914) system. The fluorine substituent, being electronegative, would be expected to lower the energy of the molecular orbitals of the naphthalene ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(4-fluoro-1-naphthalenyl)pyrrolidine Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.10
HOMO-LUMO Gap 5.15

The conformational flexibility of 2-(4-fluoro-1-naphthalenyl)pyrrolidine arises from the rotation around the C-N bond of the pyrrolidine ring and the C-C bond connecting the pyrrolidine and naphthalene moieties, as well as the puckering of the pyrrolidine ring itself. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters that can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for different conformers can be averaged based on their Boltzmann populations to obtain a theoretical spectrum. These predictions are valuable for assigning experimental NMR signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of 2-(4-fluoro-1-naphthalenyl)pyrrolidine can be simulated by calculating its vibrational frequencies. These calculations can help in identifying characteristic vibrational modes associated with the pyrrolidine ring, the naphthalene system, and the C-F bond.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

Functional Group Vibrational Mode Predicted Frequency (cm-1)
N-H (pyrrolidine) Stretching 3450
C-H (aromatic) Stretching 3100-3000
C-H (aliphatic) Stretching 2980-2850
C=C (naphthalene) Stretching 1600-1450
C-F Stretching 1250-1000

The reactivity of 2-(4-fluoro-1-naphthalenyl)pyrrolidine can be predicted by analyzing its electronic properties. The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen atom of the pyrrolidine ring would be a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen would be a region of positive potential.

Reactivity indices such as Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These indices help in predicting the regioselectivity of chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of 2-(4-fluoro-1-naphthalenyl)pyrrolidine in different environments. nih.gov By simulating the motion of the molecule over time, MD can explore its conformational landscape and the influence of solvent molecules. nih.gov

In an aqueous solution, for instance, MD simulations can reveal how water molecules interact with the polar N-H group of the pyrrolidine ring and the electronegative fluorine atom. These simulations can also predict the solvation free energy, which is a measure of the molecule's solubility. The flexibility of the molecule, including the rotation of the naphthalene group and the puckering of the pyrrolidine ring, can be analyzed from the MD trajectory. Such studies are crucial for understanding how the molecule might interact with biological targets. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its physical, chemical, or biological properties. researchgate.net For a series of related pyrrolidine derivatives, QSPR studies can be developed to predict properties such as lipophilicity (logP), solubility, and boiling point. nih.govtandfonline.com

These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and steric) for a training set of molecules with known properties. Statistical methods are then used to develop a correlation between these descriptors and the property of interest. While a specific QSPR model for 2-(4-fluoro-1-naphthalenyl)pyrrolidine would require a dataset of similar compounds, existing models for pyrrolidine-containing molecules can provide estimations of its key chemical attributes. nih.govnih.gov

Chemical Reactivity and Derivatization of 2 4 Fluoro 1 Naphthalenyl Pyrrolidine

Functional Group Interconversions on the Pyrrolidine (B122466) Ring and Naphthalene (B1677914) Moiety

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For 2-(4-fluoro-1-naphthalenyl)pyrrolidine, both the pyrrolidine and naphthalene components offer opportunities for such modifications.

On the Pyrrolidine Ring: The saturated aliphatic nature of the pyrrolidine ring makes it susceptible to oxidation reactions, particularly at the carbon atom alpha to the nitrogen (the C-2 position). While direct oxidation of the C-H bond can be challenging, N-acylated pyrrolidines are known to undergo oxidation to the corresponding lactams (pyrrolidin-2-ones). For instance, the oxidation of N-acyl pyrrolidines using reagents like iron(II)-hydrogen peroxide has been shown to yield the corresponding pyrrolidin-2-ones. researchgate.net This suggests that an N-acylated derivative of 2-(4-fluoro-1-naphthalenyl)pyrrolidine could be converted to the corresponding lactam, introducing a carbonyl group into the heterocyclic ring.

Conversely, reduction is also a key transformation. If a derivative such as a pyrrolidin-2-one were synthesized, it could be reduced back to a pyrrolidine. The reduction of N-alkyl and N-aryl-pyrrolidin-2-ones using powerful reducing agents like lithium aluminium hydride (LiAlH₄) is a well-established method to generate the corresponding saturated pyrrolidines. rsc.org

On the Naphthalene Moiety: The 4-fluoro-1-naphthalenyl group is generally robust. The fluorine atom is a poor leaving group in nucleophilic substitutions unless the ring is highly activated. However, transformations involving the fluorine atom are possible under specific conditions, such as those used in nucleophilic aromatic substitution (SₙAr) or through organometallic intermediates. More commonly, FGIs on the naphthalene ring would be performed on derivatives containing other functional groups (e.g., nitro, amino, or carbonyl groups) introduced via electrophilic aromatic substitution (discussed in section 6.2).

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Fluoro-1-naphthalenyl Group

The aromatic naphthalene ring is the primary site for electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1) because the corresponding carbocation intermediate (a naphthalenonium ion) is better stabilized by resonance. pearson.comyoutube.com In 2-(4-fluoro-1-naphthalenyl)pyrrolidine, the C1 position is already substituted. The directing effects of the two existing substituents—the fluoro group at C4 and the pyrrolidin-2-yl group at C1—will control the position of further substitution.

Fluoro Group: Halogens are deactivating yet ortho, para-directing. The fluorine at C4 would therefore direct incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Alkyl Group (Pyrrolidin-2-yl): Alkyl groups are activating and ortho, para-directing. The group at C1 would direct incoming electrophiles to the C2 (ortho) and C8 (peri) positions.

The interplay of these effects suggests that positions C2, C3, C5, and C8 are all potential sites of electrophilic attack. The precise outcome would depend on the reaction conditions and the steric bulk of the electrophile. youtube.com Standard EAS reactions like nitration (using HNO₃/H₂SO₄), bromination (Br₂/FeBr₃), and Friedel-Crafts acylation (RCOCl/AlCl₃) would be expected to yield a mixture of isomers. libretexts.orgnih.gov

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution typically requires an electron-withdrawing group to activate the ring and a good leaving group. The fluorine atom can act as a leaving group in SₙAr reactions. A computational DFT study on the SₙAr reaction between 1-fluoronaphthalene (B124137) and a methylthiolate ion indicated that the reaction proceeds, albeit with a significant activation energy barrier. researchgate.net The presence of additional electron-withdrawing groups on the naphthalene ring would greatly facilitate the displacement of the fluoride (B91410) ion by strong nucleophiles (e.g., alkoxides, amides). Without such activation, forcing conditions (high temperature, strong base) would likely be required. youtube.com Photocatalytic methods have also emerged for the SₙAr of unactivated fluoroarenes, expanding the potential scope for this transformation. nih.gov

Reactions at the Pyrrolidine Nitrogen (e.g., Alkylation, Acylation, Amidation)

The secondary amine nitrogen of the pyrrolidine ring is a nucleophilic center and is the most reactive site for derivatization under many conditions.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid. Palladium-catalyzed N-alkylation reactions, which can proceed under mild conditions, represent a modern alternative to classical methods. chemrxiv.org Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing a wide variety of alkyl groups.

N-Acylation and N-Amidation: Acylation of the pyrrolidine nitrogen is expected to proceed readily upon treatment with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine, to yield the corresponding N-acyl derivatives. researchgate.net Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) would produce N-sulfonyl derivatives. These reactions are typically high-yielding and are often used to protect the nitrogen or to modify the electronic and steric properties of the molecule.

Reaction TypeTypical ReagentsExpected ProductReference Principle
N-AlkylationCH₃I, K₂CO₃N-Methyl-2-(4-fluoro-1-naphthalenyl)pyrrolidineStandard nucleophilic substitution chemrxiv.org
N-AcylationAcetyl Chloride, Et₃NN-Acetyl-2-(4-fluoro-1-naphthalenyl)pyrrolidineSchotten-Baumann conditions researchgate.net
N-SulfonylationTosyl Chloride, PyridineN-Tosyl-2-(4-fluoro-1-naphthalenyl)pyrrolidineHinsberg reaction
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-2-(4-fluoro-1-naphthalenyl)pyrrolidineBorohydride reduction of iminium ion

Stereoselective Transformations and Epimerization Studies

The C-2 carbon of the pyrrolidine ring is a stereocenter. For a single enantiomer of 2-(4-fluoro-1-naphthalenyl)pyrrolidine, the stability of this stereocenter and its potential for transformation are key considerations.

The proton on the C-2 carbon is benzylic-like (adjacent to the naphthalene ring) and alpha to a nitrogen atom, making it potentially acidic. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could lead to deprotonation. If this deprotonation occurs, the resulting anion could be planar or rapidly inverting, and subsequent reprotonation (e.g., during aqueous workup) could lead to a mixture of epimers, resulting in racemization or inversion of the stereocenter. Studies on related chiral pyrrolidines have demonstrated that epimerization at the C-2 center can be induced by treatment with strong bases. nih.gov

Therefore, reactions involving strong bases must be approached with caution if the stereochemical integrity at the C-2 position is to be maintained. Conversely, this potential for epimerization could be exploited to convert an undesired diastereomer into a desired one if a chiral auxiliary or catalyst is used to control the reprotonation step.

Synthesis of Structurally Related Analogs for Fundamental Chemical Exploration

The synthesis of analogs of 2-(4-fluoro-1-naphthalenyl)pyrrolidine can provide valuable structure-activity relationship (SAR) data in medicinal chemistry or allow for the exploration of novel chemical properties. Several synthetic strategies can be envisioned for creating such analogs.

Modification of the Naphthalene Ring: Analogs could be synthesized by starting with different substituted naphthalenes. For example, using 4-chloro- or 4-bromo-1-naphthaldehyde (B41720) as a precursor in a synthetic route could yield the corresponding halogenated analogs.

Modification of the Pyrrolidine Ring: Modern synthetic methods offer various routes to substituted pyrrolidines. organic-chemistry.org

Biocatalytic Approaches: Transaminases have been used in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.orgnih.gov Applying this methodology to 4-chloro-1-(4-fluoronaphthalen-1-yl)butan-1-one could provide an enantioselective route to the target molecule and its analogs.

Cycloaddition Reactions: The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring. acs.org This strategy allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted starting materials.

These synthetic strategies provide access to a wide range of analogs, enabling systematic exploration of the chemical space around the parent molecule.

Analog TypePotential Synthetic StrategyKey Precursor ExampleReference Principle
Varying Naphthalene SubstitutionReductive amination / Cyclization4-Methoxy-1-naphthaldehydeStandard heterocycle synthesis
Varying Pyrrolidine Substitution (C4/C5)[3+2] CycloadditionSubstituted alkenes (dipolarophiles)Huisgen cycloaddition acs.org
Enantiomerically Pure AnalogsTransaminase-triggered cyclizationω-chloro-1-(aryl)butan-1-oneBiocatalysis acs.org

Applications of 2 4 Fluoro 1 Naphthalenyl Pyrrolidine As a Synthetic Building Block

Precursor in Multistep Organic Syntheses of Complex Nitrogen Heterocycles

The pyrrolidine (B122466) ring is a common scaffold in a vast number of biologically active natural products and synthetic compounds. As a functionalized pyrrolidine, 2-(4-fluoro-1-naphthalenyl)pyrrolidine serves as a valuable starting material for the construction of more intricate nitrogen-containing heterocyclic systems. The secondary amine of the pyrrolidine ring provides a reactive site for N-alkylation, N-acylation, or N-arylation, allowing for the introduction of diverse substituents.

Furthermore, the naphthalene (B1677914) ring can be subjected to various transformations. The fluorine atom, for instance, can be a site for nucleophilic aromatic substitution under specific conditions or can influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene core. The pyrrolidine ring itself can be a directing group for reactions on the naphthalene system. The combination of these reactive sites allows for its use in multi-step reaction sequences to build complex, polycyclic alkaloids or novel pharmaceutical scaffolds where the rigid, planar naphthalene unit is held in a specific spatial orientation relative to the non-planar pyrrolidine ring. While specific examples detailing the use of 2-(4-fluoro-1-naphthalenyl)pyrrolidine in the synthesis of complex nitrogen heterocycles are not prominent in current literature, the principles of organic synthesis support its high potential in this area.

Potential in Ligand Design for Organometallic Catalysis and Asymmetric Synthesis

Chiral pyrrolidine derivatives are cornerstone ligands in the field of asymmetric catalysis. The seminal role of proline and its derivatives in organocatalysis and as ligands for transition metals highlights the importance of this structural unit. The compound 2-(4-fluoro-1-naphthalenyl)pyrrolidine, particularly in its enantiomerically pure forms, possesses significant potential for ligand design.

The pyrrolidine nitrogen can coordinate to a metal center, and the bulky, electron-rich 4-fluoro-1-naphthalenyl group can create a well-defined chiral pocket around the metal. This steric and electronic environment is crucial for inducing enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The fluorine substituent can modulate the electronic properties of the naphthalene ring system, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. While specific applications of this compound as a ligand are yet to be extensively reported, its structure is analogous to other successful ligands used in organometallic catalysis and asymmetric synthesis.

Integration into Advanced Materials Research (e.g., Optoelectronic Materials, Polymers)

The incorporation of fluorinated aromatic moieties into organic materials is a well-established strategy for tuning their electronic and physical properties. The 4-fluoro-1-naphthalenyl group in 2-(4-fluoro-1-naphthalenyl)pyrrolidine is an attractive component for advanced materials. Naphthalene derivatives are known for their photophysical properties, including fluorescence, and are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The fluorine atom can enhance properties such as thermal stability, oxidative stability, and electron affinity, while also influencing intermolecular packing in the solid state. The pyrrolidine unit provides a handle for polymerization or for grafting the molecule onto a polymer backbone or a surface. This could allow for the creation of new polymers with tailored optoelectronic properties or for the development of functional materials where the fluorescent naphthalene unit acts as a reporter. Although specific research on polymers or optoelectronic materials derived from 2-(4-fluoro-1-naphthalenyl)pyrrolidine is limited, its structure represents a promising building block for this area of materials science.

Molecular Probes for Fundamental Chemical Biology Research (e.g., Enzyme Active Site Binding Studies in vitro)

Molecular probes are essential tools for studying biological processes at the molecular level. Fluorescent probes, in particular, allow for the visualization of biomolecules and their interactions. The naphthalene moiety is inherently fluorescent, and its photophysical properties are sensitive to the local environment. This makes 2-(4-fluoro-1-naphthalenyl)pyrrolidine a candidate for the development of molecular probes.

Derivatization of the pyrrolidine nitrogen could be used to attach linkers or reactive groups that can target specific biomolecules, such as the active site of an enzyme. Upon binding, changes in the fluorescence emission (e.g., intensity, wavelength, or lifetime) of the fluoronaphthalene group could provide information about the binding event and the nature of the active site. Such probes are valuable for in vitro binding assays and for high-throughput screening of potential enzyme inhibitors. While detailed in vitro studies employing this specific compound as a molecular probe are not widely available, its inherent fluorescence and the synthetic accessibility of the pyrrolidine ring make it an intriguing scaffold for probe design in chemical biology research.

Future Directions and Emerging Research Avenues for 2 4 Fluoro 1 Naphthalenyl Pyrrolidine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2-(4-fluoro-1-naphthalenyl)pyrrolidine and its analogs will likely prioritize green chemistry principles to minimize environmental impact and improve efficiency. Traditional synthetic methods for fluorinated aromatics, such as the Balz-Schiemann reaction, often involve harsh conditions and generate significant waste. rsc.orggoogle.com Future research could focus on developing more sustainable alternatives.

Key areas of development include:

Catalytic C-H Functionalization: Direct, regioselective C-H functionalization of the naphthalene (B1677914) core represents a highly atom-economical approach. nih.govresearchgate.net Research into transition-metal-catalyzed methods could enable the direct introduction of the pyrrolidine (B122466) moiety or the fluorine atom onto a naphthalene precursor, avoiding multi-step sequences that require pre-functionalized substrates. acs.orgnih.gov

Solvent-Free and Alternative Solvent Reactions: A significant portion of chemical waste originates from solvents. researchgate.net Exploring solvent-free reaction conditions, potentially using techniques like high-speed ball milling, could drastically reduce waste. unibo.it Additionally, the replacement of hazardous solvents like DMF with greener alternatives, such as bio-based pyrrolidones (e.g., N-octyl pyrrolidone), is a promising avenue for peptide synthesis that could be adapted for other processes. rsc.org

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, adhering to the principles of step and atom economy. tandfonline.com A future synthetic strategy could involve a one-pot, three-component reaction uniting a naphthalene precursor, an amine, and a third component to construct the functionalized pyrrolidine ring directly. This approach has been successfully used to generate diverse libraries of pyrrolidine derivatives. rsc.org

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique electronic properties of the 4-fluoro-1-naphthalenyl group and the reactivity of the pyrrolidine ring suggest a rich landscape for exploring novel chemical transformations. Understanding these reactivity patterns is crucial for the further derivatization and application of the core scaffold.

Future research could investigate:

Regioselective Functionalization of the Naphthalene Ring: The existing fluoro and pyrrolidinyl substituents will influence the electron density of the naphthalene system, directing subsequent electrophilic or nucleophilic aromatic substitution reactions. nih.gov Mechanistic studies, potentially aided by computational chemistry, could predict the most reactive sites for further functionalization (e.g., bromination, nitration, or metal-catalyzed cross-coupling), enabling the synthesis of polysubstituted derivatives. researchgate.netumich.edu

Transformations of the Pyrrolidine Moiety: The secondary amine of the pyrrolidine ring is a key handle for derivatization. Future work could explore a range of reactions such as N-acylation, N-alkylation, and N-arylation to attach various functional groups. Furthermore, oxidation or dehydrogenation could yield the corresponding pyrroline (B1223166) or pyrrole (B145914) analogs, expanding the chemical space accessible from the parent compound.

Photochemical and Electrochemical Reactions: The extended π-system of the naphthalene core suggests that photochemical reactions could be a fruitful area of exploration. Similarly, electrochemical methods could offer green and efficient ways to mediate redox reactions on either the naphthalene or pyrrolidine moiety.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Key applications in this area include:

AI-Powered Retrosynthesis: Instead of relying solely on human intuition, AI platforms can analyze vast reaction databases to propose multiple, ranked synthetic routes to the target molecule. chemcopilot.comiscientific.org These tools can uncover non-intuitive disconnections and suggest pathways that are more efficient, cost-effective, or sustainable than those designed by traditional methods. synthiaonline.commicrosoft.com

Reaction Condition Optimization: ML models can be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation by learning from existing experimental data. This data-driven approach minimizes the need for extensive, time-consuming trial-and-error experimentation.

Autonomous Synthesis: The integration of AI-driven synthesis planning with robotic platforms enables the concept of "on-demand" synthesis. synthiaonline.com An algorithm can design a route, and an automated system can execute the synthesis, purify the product, and analyze the results, creating a closed loop for rapid molecular discovery.

AI Tool/PlatformPotential Application for 2-(4-fluoro-1-naphthalenyl)pyrrolidineExpected Outcome
Retrosynthesis Software (e.g., Synthia, IBM RXN) Input target structure to generate potential synthetic pathways.Identification of novel, efficient, and sustainable routes from commercially available starting materials. chemcopilot.com
Reaction Prediction Models (Transformer/GNN-based) Predict the likely outcome and yield of a novel, proposed reaction step.Increased success rate in the laboratory by pre-validating synthetic steps in silico.
Reinforcement Learning (RL) Agents Iteratively refine a multi-step synthesis strategy to maximize overall yield and minimize cost.An optimized, end-to-end synthesis plan that balances multiple objectives. cityu.edu.hk

This table presents hypothetical applications of AI tools for the synthesis of the target compound.

Advanced Computational Predictions for Molecular Properties and Interactions

Computational chemistry provides a powerful lens for predicting the physicochemical properties, spectroscopic signatures, and potential biological interactions of molecules before they are synthesized. For 2-(4-fluoro-1-naphthalenyl)pyrrolidine, in silico methods can guide research and help prioritize synthetic targets.

Future computational studies could focus on:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties. This includes calculating NMR chemical shifts, which is particularly valuable for assigning the ¹⁹F NMR signal—a key experimental handle for fluorinated compounds. researchgate.netnih.govacs.orgacs.org QM can also be used to model reaction mechanisms and predict reactivity patterns, supporting the work described in section 8.2.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in water or interacting with a protein). This can provide insights into its conformational preferences, solubility, and how it might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR): If a library of analogs is synthesized and tested for a specific activity, QSAR models can be built to correlate structural features with that activity. nih.govtandfonline.com These models can then predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds. tandfonline.com The unique electronic properties conferred by fluorine make it a powerful modulator of molecular interactions. nih.gov

Property/InteractionComputational MethodPredicted Insight for 2-(4-fluoro-1-naphthalenyl)pyrrolidine
¹⁹F NMR Chemical Shift Density Functional Theory (DFT)Accurate prediction of the fluorine resonance for structural verification and analysis of its electronic environment. acs.org
Conformational Analysis Molecular Mechanics (MM) / DFTIdentification of low-energy conformations and the rotational barrier between the naphthalene and pyrrolidine rings.
Physicochemical Properties QSAR / MD SimulationsEstimation of key drug-like properties such as logP (lipophilicity), aqueous solubility, and membrane permeability. nih.gov
Binding Site Prediction Molecular DockingIdentification of potential binding modes and interactions within the active site of a given protein target. nih.gov
Binding Affinity Free Energy Perturbation (FEP) / MDQuantitative prediction of binding strength to a biological target, guiding the design of analogs with improved potency.

This table outlines potential computational studies and the insights they could provide for the target compound.

Design and Synthesis of Chemically Diverse Analogs for Broad Academic Utility

The systematic design and synthesis of analogs based on the 2-(4-fluoro-1-naphthalenyl)pyrrolidine scaffold would create a valuable chemical library for academic research. Such a library could be screened against various biological targets or tested for unique material properties, potentially uncovering new lead compounds or functional molecules. nih.govnih.govamanote.com The pyrrolidine scaffold is a well-established component in pharmacologically active compounds. frontiersin.orgnih.gov

A strategic approach to analog design would involve systematically modifying different parts of the molecule:

Naphthalene Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at other positions on the naphthalene ring would modulate the electronic properties of the system.

Fluorine Moiety Modification: Replacing the fluorine atom with other halogens (Cl, Br) or with groups like trifluoromethyl (CF₃) or methoxy (B1213986) (OCH₃) would probe the effect of sterics and electronics at that position.

Pyrrolidine Ring Functionalization: Adding substituents at the 3, 4, or 5-positions of the pyrrolidine ring would explore the steric and functional requirements for potential interactions. The stereochemistry of these substituents would also be a critical variable.

Scaffold Hopping: Replacing the naphthalene core with other aromatic or heteroaromatic systems (e.g., quinoline, indole) while retaining the fluoropyrrolidine moiety could lead to compounds with entirely new properties.

Modification SiteRationale for ModificationExample Analogs
Naphthalene Ring Modulate π-system electronics, solubility, and potential for new interactions.5-methoxy, 6-bromo, or 7-cyano derivatives.
Position 4 Probe the role of the fluorine atom (size, electronegativity).Chloro, trifluoromethyl (CF₃), or hydrogen analogs.
Pyrrolidine Ring Introduce new functional groups and stereocenters to explore binding pockets.3-hydroxy, 4-methyl, or N-acetyl derivatives.
Core Scaffold Explore different aromatic systems for novel structure-activity relationships.2-(4-fluoro-1-quinolonyl)pyrrolidine.

This table provides a framework for the systematic design of a chemically diverse library of analogs.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-, and what key reaction conditions are required?

  • Methodological Answer : Two primary synthetic strategies are employed:

  • Reductive Cyclization : React β-aroylpropionitrile derivatives under reductive conditions (e.g., hydrogenation with palladium catalysts) to form the pyrrolidine ring. This method requires anhydrous solvents (e.g., THF) and controlled temperatures (50–80°C) to optimize yield .
  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition : Utilize azomethine ylides and fluoronaphthalene-derived dipolarophiles in the presence of chiral catalysts (e.g., Cu(I)/bisphosphine complexes) to achieve enantioselectivity. Solvent choice (e.g., dichloromethane) and catalyst loading (5–10 mol%) are critical for stereochemical control .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How should researchers handle and store Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential toxicity (refer to H300-H313 hazard codes). Neutralize spills with inert absorbents (e.g., vermiculite) .
  • Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) are recommended for long-term storage .

Q. What analytical techniques are recommended for characterizing Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-, and how should data be interpreted?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positioning. Compare with reported data (e.g., Acta Crystallographica Section E) for validation .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify fluorine coupling patterns (e.g., 4-fluoro-naphthalene protons show splitting). Integrate peaks to confirm stoichiometry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 285.12 for C₁₄H₁₅FN₂) and isotopic distribution .

Advanced Research Questions

Q. How can enantioselective synthesis of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- be achieved, and what catalysts are effective?

  • Methodological Answer :

  • Chiral Catalysts : Employ Cu(I)/Josiphos or Ni(II)/Box complexes to induce asymmetry during 1,3-dipolar cycloaddition. Optimize enantiomeric excess (ee) by adjusting catalyst:substrate ratios (1:10 to 1:20) and reaction time (12–24 hours) .
  • Resolution Techniques : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) to separate enantiomers. Validate purity via polarimetry or circular dichroism (CD) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- derivatives in drug discovery?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluoronaphthalene or pyrrolidine groups (e.g., methyl, hydroxy). Assess bioactivity via in vitro assays (e.g., receptor binding assays for hypertension targets) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Corrogate results with experimental IC₅₀ values from dose-response curves .

Q. How can researchers resolve contradictions in biological activity data between different studies on Pyrrolidine derivatives?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) across studies. Use positive controls (e.g., known inhibitors) to calibrate results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to quantify effect sizes. Investigate confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
  • Mechanistic Studies : Use knockout models or siRNA silencing to validate target specificity. Cross-reference with toxicokinetic data (e.g., liver microsome stability) to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.